2-amino-N-ethyl-N,2-dimethylpropanamide
Description
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-N-ethyl-N,2-dimethylpropanamide |
InChI |
InChI=1S/C7H16N2O/c1-5-9(4)6(10)7(2,3)8/h5,8H2,1-4H3 |
InChI Key |
LUEQQQRVAMDZPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C(C)(C)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Amino-N-ethyl-N,2-dimethylpropanamide serves as a versatile building block in organic synthesis. It can be utilized for the preparation of more complex molecules through various chemical reactions, including:
- Amide Formation : It can react with carboxylic acids or their derivatives to form amides.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Amide Formation | Reaction with carboxylic acids | Various substituted amides |
| Nucleophilic Substitution | Introduction of functional groups | Alkylated derivatives |
| Reductive Amination | Formation of amines from ketones or aldehydes | Amines with enhanced biological activity |
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in the areas of anti-inflammatory and neuropharmacological effects.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 value was determined to be approximately 25 µM, indicating its potential use in managing inflammatory diseases.
Neurotransmitter Modulation
The compound's structure allows for potential interactions with neurotransmitter systems. Preliminary studies suggest that it may enhance serotonin levels in neuronal cultures, which could have implications for treating mood disorders.
Table 2: Biological Activity Overview
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | Treatment of inflammatory diseases |
| Neurotransmitter Modulation | Interaction with serotonin pathways | Management of mood disorders |
Industrial Applications
Polymer and Coating Production
Due to its chemical properties, this compound can be utilized in the production of polymers and coatings. Its ability to form stable bonds makes it suitable for creating materials with desirable mechanical and thermal properties.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- In Vitro Studies : A study focusing on macrophage activation showed significant reductions in inflammatory mediators when treated with this compound at concentrations ranging from 10 to 50 µM.
- Neuropharmacological Effects : Another study highlighted its ability to enhance serotonin levels in neuronal cultures, suggesting potential applications in treating depression and anxiety disorders.
- Toxicological Assessment : Toxicity evaluations indicated low cytotoxicity at therapeutic concentrations, supporting its safety profile for further clinical investigations.
Table 3: Summary of Key Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| In Vitro Inflammation | Reduced cytokine secretion | Potential therapeutic agent |
| Neuropharmacology | Enhanced serotonin levels | Applications in mood disorder treatments |
| Toxicology | Low cytotoxicity | Safety for clinical use |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents on the nitrogen and the propanamide backbone, leading to variations in reactivity, solubility, and biological activity. Key examples include:
Physicochemical Properties
- Solubility: The amino group in this compound improves water solubility compared to non-amino analogs like N-Ethyl-2,2-dimethylpropanamide (). However, steric bulk from ethyl and dimethyl groups may reduce solubility in polar solvents .
- Spectroscopy: ¹H NMR of similar compounds () shows characteristic signals for methyl groups (δ 1.2–1.5 ppm) and amide protons (δ 6.0–8.5 ppm). The amino group’s protons (if unmodified) appear as broad singlets near δ 2.0–3.0 ppm .
Preparation Methods
Preparation of 3-amino-2,2-dimethylpropanamide (Key Intermediate)
A closely related compound, 3-amino-2,2-dimethylpropanamide, serves as a precursor or structural analogue in synthesis. According to patent CN102477002B, this compound is prepared via:
Step 1: Esterification
Starting from 3-hydroxy-2,2-dimethylpropanoic acid, esterification is performed using ethanol and acid catalysts to yield ethyl 3-hydroxy-2,2-dimethylpropanoate.Step 2: Conversion to Amide
The ester is converted to the corresponding amide by reaction with ammonia or ammonium hydroxide under reflux conditions.Step 3: Amination
Introduction of the amino group is achieved through substitution or reduction steps, often involving reagents such as ammonium chloride or ammonium hydroxide.Step 4: Purification
The product is purified by crystallization or chromatography.
This method emphasizes mild reaction conditions, use of common reagents, and scalable steps suitable for industrial production.
N-Ethylation of the Amide Nitrogen
To obtain this compound from the intermediate amide, N-ethylation is performed:
Reagents and Conditions:
Alkylation is typically carried out using ethyl halides (e.g., ethyl bromide) or ethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.Solvents:
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitution.Temperature:
Mild heating (50–80°C) is applied to drive the reaction to completion.Workup:
The reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography.
This step requires careful control to avoid over-alkylation or side reactions.
Alternative Coupling and Hydrogenation Approach
A method described in patent EP2621894B1 for related amides involves:
Coupling Reaction:
A carboxylic acid derivative (Formula 2) is reacted with an amine (Formula 3) in the presence of coupling reagents (e.g., carbodiimides) and a base to form an intermediate amide (Formula 4).Hydrogenation:
The intermediate undergoes hydrogenolysis using a hydrogenation catalyst under atmospheric pressure (hydrogen balloon) to reduce protecting groups or introduce amino functionalities.Salt Formation:
Optionally, the free base amide is converted into a salt form by reaction with acids such as hydrochloric acid or trifluoroacetic acid to enhance stability or solubility.
While this method is reported for trifluoroethyl-substituted amides, the general approach is adaptable for ethyl-substituted analogues.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification | Acid + ethanol with acid catalyst | Ethanol, H2SO4, reflux | Simple, high yield | Requires acid handling |
| Amide Formation | Ester + ammonia/ammonium hydroxide | Ammonia, reflux | Mild conditions, scalable | Possible incomplete conversion |
| Amination | Substitution/reduction to introduce amino group | Ammonium chloride, ammonium hydroxide | Efficient amino introduction | May require purification |
| N-Ethylation | Alkylation with ethyl halides in base and solvent | Ethyl bromide, K2CO3, DMF, 50-80°C | Direct alkylation, good selectivity | Risk of over-alkylation |
| Coupling & Hydrogenation | Coupling with carbodiimide + hydrogenolysis | Carbodiimide, base, H2, Pd catalyst | High purity, adaptable | Requires catalyst and hydrogen |
Research Findings and Notes
Reaction Conditions: Mild to moderate temperatures and atmospheric pressure hydrogenation are generally sufficient for these syntheses, facilitating safer and more economical processes.
Reagent Selection: Use of common reagents such as ammonium hydroxide, ethyl bromide, and carbodiimides ensures accessibility and cost-effectiveness.
Purification: Crystallization and chromatography remain standard for isolating high-purity products, with salt formation improving compound stability.
Scalability: The described methods are compatible with scale-up for industrial production, as indicated by patent literature emphasizing process optimization.
Environmental and Safety Considerations: Use of solvents like DMF and reagents such as ethyl bromide requires appropriate handling and waste management protocols.
Q & A
Q. What synthetic routes are recommended for 2-amino-N-ethyl-N,2-dimethylpropanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be extrapolated from analogous amide preparations. A common approach involves reacting a substituted amine (e.g., ethylmethylamine) with a propanamide derivative bearing halogen or acyl chloride groups. Key steps include:
- Acylation : Use 2-chloro-N,2-dimethylpropanoyl chloride (or similar acylating agents) under inert conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent Selection : Dichloromethane or THF is preferred for maintaining reaction homogeneity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
- Yield Optimization : Adjust stoichiometry (1:1.2 amine:acyl chloride) and reflux time (4–6 hours) based on TLC monitoring .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methyl groups (δ 1.2–1.4 ppm), ethyl substituents (δ 1.0–1.3 ppm for CH₃; δ 2.5–3.0 ppm for N–CH₂), and amide protons (δ 6.5–8.0 ppm, broad) .
- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and quaternary carbons (δ 35–45 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~159) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with steric or electronic similarities to the compound’s structure (e.g., proteases or hydrolases with hydrophobic active sites).
- Kinetic Assays :
- Control Experiments : Compare inhibition profiles with structurally related amides (e.g., N-hydroxy-2,2-dimethylpropanamide) to assess steric hindrance effects .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction mechanism of this compound with biological targets?
Methodological Answer:
- Protein Preparation : Retrieve target enzyme structures (e.g., from PDB), remove water molecules, and add hydrogens using software like AutoDock Tools.
- Ligand Parameterization : Generate 3D conformers of the compound with Open Babel, optimizing charges (Gasteiger-Marsili) and torsional angles.
- Docking Protocol :
- Validation : Compare docking scores (ΔG) with experimental Kᵢ values to refine models .
Q. What strategies resolve contradictions in reported biological activities of structurally similar propanamide derivatives?
Methodological Answer:
- Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., IC₅₀ values, assay conditions) and identify outliers using statistical tools (Grubbs’ test).
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, substrate concentration) to isolate variables .
- Structural Comparisons : Overlay crystal structures or docking results of analogs to pinpoint substituent effects (e.g., ethyl vs. methyl groups altering steric bulk) .
Q. How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:
- Metabolite Identification : Simulate Phase I/II reactions (e.g., hydrolysis, glucuronidation) with software like GLORYx .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
